4-Methoxynaphthalene-1-carboxylate
Description
Significance within Naphthalene (B1677914) Derivative Chemistry
The naphthalene skeleton is a prevalent motif in a multitude of biologically active compounds and functional materials. The value of 4-Methoxynaphthalene-1-carboxylate within this chemical class stems from the interplay of its methoxy (B1213986) and carboxylic acid functionalities. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic system, potentially impacting its reactivity in various chemical transformations.
The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of other functional groups, such as esters, amides, and acid chlorides. This versatility allows for the facile incorporation of the 4-methoxynaphthalene moiety into larger, more complex molecular architectures. This adaptability makes it a crucial starting material for the synthesis of a diverse range of substituted naphthalene derivatives.
Foundational Role in Contemporary Chemical Research
The primary significance of this compound in modern chemical research lies in its role as a key precursor in the synthesis of pharmacologically active molecules. fishersci.ca Its structural framework is a component of more complex molecules that are investigated for their potential therapeutic applications.
A notable and well-documented application is its use in the preparation of α-aryl/pyridinyl ethanolamines, which are investigated as selective β3 adrenergic receptor agonists. fishersci.cathermofisher.comthermofisher.com These agonists are of interest for their potential in treating various medical conditions. The use of this compound as a starting material highlights its foundational importance in the discovery and development of new therapeutic agents.
The following table summarizes some of the key physicochemical properties of 4-Methoxynaphthalene-1-carboxylic acid:
| Property | Value |
| Physical State | Solid |
| Solubility | Soluble in DMSO and chloroform; slightly soluble in water. fishersci.ca |
| Storage | Should be stored away from acids and oxidizing agents in a cool, dry, and well-ventilated condition. fishersci.ca |
Structure
3D Structure
Properties
IUPAC Name |
4-methoxynaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQHSQDGYYDRMX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Involving 4 Methoxynaphthalene 1 Carboxylate
Reaction Pathway Mapping and Intermediate Characterization
The synthesis of 4-methoxynaphthalene-1-carboxylate and its parent carboxylic acid can be achieved through various synthetic routes, each involving distinct intermediates. One common approach is the carboxylation of 1-methoxynaphthalene (B125815). While the direct carboxylation of naphthalene (B1677914) can be challenging, the presence of the electron-donating methoxy (B1213986) group at the 4-position influences the regioselectivity of the reaction.
A proposed mechanism for the carboxylation of naphthalene, which can be extrapolated to its methoxy derivative, involves a 1,3-dipolar cycloaddition with a cofactor like prenylated flavin mononucleotide (prFMN). nih.govresearchgate.net In this model, the naphthalene ring acts as a dipolarophile, reacting with the prFMN cofactor. nih.gov This is followed by deprotonation and subsequent electrophilic addition of carbon dioxide to form a carboxylated intermediate. nih.gov A final retro-cycloaddition step releases the 2-naphthoate (B1225688) product and regenerates the cofactor. nih.gov For 4-methoxynaphthalene, the electronic effects of the methoxy group would likely influence the stability of the intermediates and the regiochemical outcome of the carboxylation.
Another synthetic strategy involves the oxidation of a suitable precursor, such as 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, which can be further oxidized to the corresponding carboxylic acid. The characterization of intermediates in such multi-step syntheses is critical. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are invaluable in identifying and confirming the structures of transient species formed along the reaction pathway. For instance, in the synthesis of related piperidine-4-carboxylate derivatives, intermediates such as anilino-nitriles and anilino-amides have been successfully isolated and characterized. researchgate.net
Catalytic Cycle Analysis and Catalyst Design Principles
Catalysis plays a pivotal role in the efficient and selective synthesis of carboxylic acid derivatives. Palladium-catalyzed carbonylation reactions, for instance, have emerged as powerful tools in organic synthesis. nih.gov The catalytic cycle for the methoxycarbonylation of alkenes using palladium complexes with hemilabile ligands has been well-studied and provides a framework for understanding related transformations. rsc.org This cycle typically begins with the coordination of the alkene to a cationic palladium-hydride complex, followed by insertion into the Pd-H bond to form a palladium-alkyl intermediate. rsc.org Subsequent coordination and insertion of carbon monoxide lead to a palladium-acyl species, which then undergoes methanolysis to yield the ester product and regenerate the active catalyst. rsc.org
The design of catalysts for specific applications, such as the selective functionalization of 1,4-disubstituted naphthalenes, is an active area of research. The principles of catalyst design often focus on tuning the electronic and steric properties of the ligands coordinated to the metal center. For example, in Friedel-Crafts acylation reactions, the choice of catalyst can significantly influence the regioselectivity. The use of zeolite catalysts, for instance, has been shown to provide high selectivity in the acylation of anisole (B1667542), a related methoxy-substituted aromatic compound. scirp.org The shape selectivity of the zeolite pores can direct the electrophilic attack to a specific position on the aromatic ring. scirp.org
Photochemical Reaction Pathways and Photoinduced Electron Transfer
The naphthalene core of this compound makes it a photoactive molecule. Upon absorption of ultraviolet or visible light, it can be promoted to an electronically excited state, opening up a range of photochemical reaction pathways. A key process in the photochemistry of many naphthalene derivatives is photoinduced electron transfer (PET). rsc.orgacs.orguq.edu.aunih.gov In a PET process, the excited naphthalene moiety can either donate an electron to an acceptor molecule or accept an electron from a donor molecule.
The efficiency and direction of PET are governed by the redox potentials of the donor and acceptor and the energy of the excited state. For naphthalene diimides, which are structurally related to the carboxylate, PET from the excited state to various acceptors has been extensively studied. rsc.orgacs.org The rate of PET is often dependent on the distance between the donor and acceptor, with through-bond interactions playing a significant role in mediating long-range electron transfer.
The presence of the methoxy and carboxylate substituents on the naphthalene ring of this compound will undoubtedly influence its photophysical and photochemical properties. The electron-donating methoxy group and the electron-withdrawing carboxylate group can modulate the energy levels of the frontier molecular orbitals, thereby affecting the thermodynamics and kinetics of PET processes. Heavily substituted naphthalene derivatives often exhibit broad electronic absorption and emission spectra due to the coupling of electronic transitions with numerous vibronic states. aanda.org
Radical-Mediated Reaction Mechanisms
Radical reactions offer a powerful and complementary approach to ionic reactions for the functionalization of aromatic compounds. The naphthalene ring system can participate in radical-mediated processes, and the substituents on this compound will influence the regioselectivity and reactivity of such transformations.
One example of a radical-mediated reaction is the arylation of naphthalene. researchgate.net While often catalyzed by transition metals, these reactions can involve radical intermediates. The mechanism may involve the generation of an aryl radical, which then adds to the naphthalene ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation lead to the arylated naphthalene product.
The direct carboxylation of naphthalene has also been explored using electrochemical methods, which can proceed through radical anion intermediates. acs.org In the presence of a redox mediator, naphthalene can be reduced to its radical anion, which then reacts with carbon dioxide. The regioselectivity of this process is influenced by the substitution pattern on the naphthalene ring. For 2-substituted naphthalenes, this method has been shown to afford trans-1,2-disubstituted 1,2-dihydronaphthalene (B1214177) derivatives. acs.org
The decarboxylative fluorination of carboxylic acids via photoredox catalysis is another relevant radical-mediated process. nih.gov In this reaction, the photon-induced oxidation of a carboxylate leads to the formation of a carboxyl radical, which rapidly extrudes carbon dioxide to generate an alkyl or aryl radical. nih.gov This radical can then be trapped by a fluorine source to yield the corresponding fluoride. nih.gov While this specific reaction has been demonstrated for aliphatic carboxylic acids, the principles could potentially be applied to aromatic systems like this compound.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the naphthalene ring system is generally more reactive than benzene (B151609) towards electrophiles. The position of substitution on the naphthalene ring is governed by the stability of the intermediate carbocation (Wheland intermediate). Substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) because the intermediate for 1-substitution is better stabilized by resonance, allowing for the preservation of a complete benzene ring in one of the resonance structures. libretexts.org
In the case of this compound, the directing effects of the two substituents must be considered. The methoxy group (-OCH₃) at the 4-position is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The carboxylate group (-COO⁻) or carboxylic acid group (-COOH) at the 1-position is a deactivating group and a meta-director.
Therefore, in an electrophilic substitution reaction on this compound, the powerful activating and directing effect of the methoxy group will dominate. The methoxy group will direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already occupied by the carboxylate group. The positions ortho to the methoxy group are the 3- and 5-positions. However, the 5-position is also peri to the carboxylate group, which could introduce steric hindrance. Therefore, electrophilic attack is most likely to occur at the 2- and 5-positions, with the relative amounts of each isomer depending on the specific electrophile and reaction conditions.
Nitration: The nitration of methoxynaphthalenes has been studied, and the isomer distribution is influenced by the reaction conditions. uq.edu.auelsevierpure.com For 1-methoxynaphthalene, nitration typically yields a mixture of isomers. uq.edu.au The presence of the carboxylate group in this compound would further influence the regiochemical outcome. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comrushim.ru
Halogenation: The halogenation of carbonyl compounds can occur at the α-position under both acidic and basic conditions. libretexts.orgyoutube.com For aromatic systems, halogenation is a typical EAS reaction. The regioselectivity on this compound would be dictated by the directing effects of the substituents.
Sulfonation: Sulfonation of naphthalene is a reversible reaction, and the product distribution can be controlled by temperature. libretexts.org The reaction of 1-methoxynaphthalene with chlorosulfonic acid has been reported to yield 4-methoxynaphthalene-1-sulfonyl chloride, indicating substitution at the 4-position. nih.gov
Advanced Derivatization and Structure Property Correlation Studies
Design and Synthesis of Analogous Compounds
The design and synthesis of analogs based on the 4-methoxynaphthalene-1-carboxylate framework are primarily driven by the search for new therapeutic agents. A significant application of this compound is as an intermediate in the preparation of α-aryl/pyridinyl ethanolamines, which have been investigated as selective β3 adrenergic receptor agonists. chemicalbook.comthermofisher.comfishersci.ca The synthesis typically involves the conversion of the carboxylate group into a reactive intermediate that can be coupled with other moieties.
Further diversification of the core structure has been explored to improve properties like potency and bioavailability in medicinal chemistry contexts. For instance, in studies on related methoxy-aromatic compounds, modifications have included altering the linker between aromatic rings and introducing polar or ionizable groups to enhance aqueous solubility. nih.gov While not directly involving this compound, these strategies for creating phenyl amino thiazole (B1198619) (PAT) templates from methoxybenzoyl precursors highlight analogous design principles that could be applied to this naphthalene (B1677914) system. nih.gov Such modifications aim to overcome common challenges in drug development, including poor solubility and susceptibility to multidrug resistance mechanisms. nih.gov
| Base Compound | Analog Type | Synthetic Goal | Reference |
|---|---|---|---|
| This compound | α-Aryl/pyridinyl ethanolamines | Preparation of selective β3 adrenergic receptor agonists | chemicalbook.com, thermofisher.com, fishersci.ca |
| 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) | Phenyl amino thiazole (PAT) analogs | Improve aqueous solubility and oral bioavailability for anticancer agents | nih.gov |
| Naphthalene-1,4-dione | Amine-substituted naphthoquinones | Develop anticancer agents with improved cancer-cell specificity | nih.gov |
Chemical Transformations of the Methoxy (B1213986) Substituent
The methoxy group at the 4-position is a key functional handle that can be chemically transformed to generate new derivatives. The most common transformation is ether cleavage, which converts the methoxy group into a hydroxyl group, yielding a 4-hydroxynaphthalene derivative (a naphthol).
This reaction is typically achieved by treatment with strong acids, such as hydroiodic acid (HI). youtube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion on the methyl group. This results in the formation of 4-hydroxynaphthalene-1-carboxylic acid and methyl iodide. youtube.com This demethylation is a fundamental tool for creating analogs with a phenolic hydroxyl group, which can introduce new biological activities or provide a site for further functionalization.
Another potential transformation, demonstrated on a related compound, is the nucleophilic aromatic substitution (SNAAr) of the methoxy group. In studies on 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group was successfully displaced by various nucleophiles, including Grignard reagents, alkoxides, and amides. elsevierpure.com Although the presence of the activating diphenylphosphinyl group is crucial in that specific case, it demonstrates that under appropriate electronic conditions, the methoxy group on a naphthalene ring can be replaced.
| Starting Material | Reagent(s) | Transformation | Product(s) | Reference |
|---|---|---|---|---|
| 1-Methoxynaphthalene (B125815) | Hydroiodic Acid (HI) | Ether Cleavage (Demethylation) | Naphthalen-1-ol and Methyl iodide | youtube.com |
| 1-Methoxy-2-(diphenylphosphinyl)naphthalene | Grignard reagents, Alkoxides, Amides | Nucleophilic Aromatic Substitution | Diphenyl(1-substituted-2-naphthyl)phosphines | elsevierpure.com |
Strategic Substitutions on the Naphthalene Ring
The naphthalene ring system of this compound is amenable to various substitution reactions, allowing for the introduction of diverse functional groups. Electrophilic aromatic substitution is a primary method for this purpose. numberanalytics.com The inherent reactivity of the naphthalene core, influenced by the existing methoxy and carboxylate substituents, directs the position of new incoming groups.
The methoxy group is a strong electron-donating group, which activates the naphthalene ring towards electrophilic attack and directs incoming electrophiles primarily to the ortho and para positions. Common electrophilic substitution reactions include:
Halogenation : The introduction of halogen atoms like chlorine or bromine can be achieved using reagents such as N-chlorosuccinimide (NCS) with an iron(III) catalyst or bromine in the presence of a Lewis acid. numberanalytics.com For example, the iron(III)-catalyzed chlorination of 4-methoxynaphthalene provides a high yield of the 1-chloro derivative.
Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring, typically leading to a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648) isomers in the parent compound. numberanalytics.com
Sulfonation : Reaction with reagents like chlorosulfonic acid can introduce a sulfonyl chloride group onto the ring, as demonstrated in the synthesis of 4-methoxynaphthalene-1-sulfonyl chloride from 1-methoxynaphthalene.
A more advanced strategy involves halogenation followed by the formation of an organometallic intermediate, such as a Grignard reagent. This intermediate can then be quenched with an electrophile to install a specific group. This multi-step sequence was used to introduce a deuterium (B1214612) atom specifically at the para-position of 1-methoxynaphthalene. youtube.com
| Reaction Type | Starting Material | Reagents | Key Outcome | Reference |
|---|---|---|---|---|
| Chlorination | 4-Methoxynaphthalene | N-Chlorosuccinimide (NCS), FeCl₃ | Regioselective introduction of a chlorine atom at the 1-position. | |
| Nitration | Naphthalene | HNO₃, H₂SO₄ | Introduction of a nitro group. | numberanalytics.com |
| Halogenation/Grignard Formation | 1-Methoxynaphthalene | 1. Br₂, 2. Mg, 3. D₂O | Site-specific introduction of deuterium. | youtube.com |
| Chlorosulfonation | 1-Methoxynaphthalene | ClSO₃H, PCl₅ | Synthesis of 4-methoxynaphthalene-1-sulfonyl chloride. |
Elucidation of Structure-Reactivity Relationships
Understanding the relationship between the molecular structure of this compound derivatives and their chemical or biological properties is crucial for rational design. This is achieved through a combination of experimental studies and computational modeling.
Experimental and computational studies on simple substituted naphthalenes, like 1-methoxynaphthalene, have provided fundamental insights into how substituents affect energetics and reactivity. nih.gov Techniques such as calorimetry have been used to determine the standard molar enthalpies of formation, while high-level quantum chemical calculations and Natural Bond Orbital (NBO) analysis help to rationalize the observed stabilities and electron distribution. nih.gov These studies show that the methoxy group significantly influences the electronic properties of the naphthalene system.
In the context of medicinal chemistry, structure-activity relationship (SAR) studies are pivotal. For example, in the development of anticancer agents based on a 4-substituted methoxybenzoyl-aryl-thiazole template, systematic modifications to different parts of the molecule were correlated with their potency against cancer cell lines. nih.gov Such studies revealed that introducing specific linkages or hydrophilic groups could enhance biological activity and improve pharmacokinetic profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling represents a more computational approach. Although not specifically reported for this compound, QSAR studies on other classes of compounds demonstrate the methodology. nih.gov In a typical QSAR study, molecular descriptors (representing physicochemical properties like electronic effects, polarizability, and surface area) are calculated for a series of analogs and correlated with their measured biological activity using statistical models. nih.gov This allows for the identification of key structural features that positively or negatively influence activity, thereby guiding the design of more potent compounds.
| Approach | Methodology | Key Insights Gained | Example Context | Reference |
|---|---|---|---|---|
| Energetics and Reactivity Study | Calorimetry, Quantum Chemical Calculations (G3(MP2)//B3LYP), NBO Analysis | Quantifies the energetic effects of substituents and describes their influence on electronic structure and reactivity. | Effects of methoxy substituents on α-naphthalenes. | nih.gov |
| Structure-Activity Relationship (SAR) | Systematic synthesis and biological evaluation of analogs. | Identifies which structural modifications lead to improved potency, selectivity, or pharmacokinetic properties. | Development of methoxybenzoyl-based anticancer agents. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Calculation of molecular descriptors and development of statistical models to correlate structure with activity. | Creates predictive models to guide the design of new compounds with enhanced activity. | Modeling of thiazolidine-4-one derivatives as anti-tubercular agents. | nih.gov |
Advanced Spectroscopic and Analytical Techniques for Chemical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is indispensable for elucidating the molecular structure of 4-Methoxynaphthalene-1-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the naphthalene (B1677914) ring system will appear as complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The protons of the methoxy (B1213986) group (-OCH₃) will present as a sharp singlet, further upfield, due to their aliphatic nature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the carboxylate carbon (-COO⁻), the aromatic carbons of the naphthalene core, and the methoxy carbon. nih.gov The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents. nih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm connectivity within the molecule. beilstein-journals.org
Expected ¹H and ¹³C NMR Chemical Shifts (Note: Precise shifts can vary based on solvent and experimental conditions.)
Interactive Data Table: Predicted NMR Data| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | ¹H NMR | ~ 7.0 - 8.5 | Multiplet |
| Methoxy Protons (-OCH₃) | ¹H NMR | ~ 3.9 - 4.1 | Singlet |
| Carboxylate Carbon (-COO⁻) | ¹³C NMR | ~ 165 - 175 | Singlet |
| Aromatic Carbons | ¹³C NMR | ~ 110 - 140 | Multiple Singlets |
| Methoxy Carbon (-OCH₃) | ¹³C NMR | ~ 55 - 60 | Singlet |
Advanced Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. libretexts.org
High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would be used to determine the exact mass of the this compound ion. This allows for the unambiguous confirmation of its molecular formula, C₁₂H₉O₃⁻.
Tandem mass spectrometry (MS/MS) experiments provide detailed structural insights by analyzing the fragmentation patterns of the parent ion. nih.gov For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules. Common fragmentation pathways for related aromatic esters and carboxylic acids include the loss of the alkoxy group or cleavage next to the carbonyl group. libretexts.org
Expected Fragmentation in Mass Spectrometry Interactive Data Table: Predicted MS Fragmentation Data
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 201.0557 [M-H]⁻ | 157.0659 | CO₂ (Carbon Dioxide) |
| 201.0557 [M-H]⁻ | 186.0322 | CH₃ (Methyl Radical) |
| 186.0322 | 158.0373 | CO (Carbon Monoxide) |
Data derived from the analysis of the corresponding carboxylic acid, 4-Methoxynaphthalene-1-carboxylic acid, with a molecular weight of 202.21 g/mol . nih.govfishersci.ca
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Vibrational (IR) Spectroscopy: Infrared spectroscopy probes the vibrational modes of functional groups within a molecule. The IR spectrum of this compound is dominated by characteristic absorption bands. A strong, broad absorption band is expected for the asymmetric and symmetric stretching of the carboxylate group (-COO⁻). Other key signals include C-O stretching vibrations from the ether and carboxylate functionalities, C-H stretching from the aromatic and methoxy groups, and several bands in the fingerprint region corresponding to the aromatic C=C stretching of the naphthalene ring. nih.gov
Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the naphthalene ring in this compound is expected to result in strong absorption in the ultraviolet region. The presence of the methoxy and carboxylate substituents will influence the exact position (λ_max) and intensity of these absorption bands.
Expected Spectroscopic Data Interactive Data Table: Predicted IR and UV-Vis Data
| Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Description |
| IR Spectroscopy | Carboxylate (C=O) | ~ 1610 - 1550 and 1420 - 1300 | Asymmetric and Symmetric Stretch |
| IR Spectroscopy | Aromatic (C=C) | ~ 1600 - 1450 | Ring Stretching |
| IR Spectroscopy | Ether (C-O) | ~ 1275 - 1200 | Aryl-Alkyl Ether Stretch |
| UV-Vis Spectroscopy | Naphthalene π-system | ~ 220 - 350 nm | π → π* Transitions |
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-stacking of the naphthalene rings. While this technique provides unparalleled structural detail, its application is contingent upon the ability to grow a suitable, high-quality single crystal of the compound.
Chromatographic Methodologies for Isolation and Purity Analysis
Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of this compound. thermofisher.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol), is highly effective for separating the target compound from starting materials and byproducts. nih.govsigmaaldrich.com A purity level, often exceeding 97%, can be quantified using a UV detector set to a wavelength where the compound strongly absorbs. thermofisher.com
Other Chromatographic Techniques: Gas Chromatography (GC) could potentially be used, though it would likely require derivatization of the non-volatile carboxylate to a more volatile ester form. Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and identifying appropriate solvent systems for larger-scale column chromatography purification.
Electrochemical Methods for Redox Property Assessment
Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. These techniques measure the potential at which the compound is oxidized or reduced. The methoxy group, being an electron-donating group, is expected to lower the oxidation potential of the naphthalene ring system compared to unsubstituted naphthalene. The carboxylate group, being electron-withdrawing, may have a counteracting effect. A CV experiment would reveal the stability of the resulting radical cations or anions and provide insight into the electronic nature of the molecule.
Advanced Applications in Materials Science and Synthetic Organic Chemistry
Role as a Versatile Synthetic Building Block and Intermediate
The unique substitution pattern of 4-methoxynaphthalene-1-carboxylate makes it a valuable precursor in multi-step organic synthesis. The naphthalene (B1677914) core provides a rigid and electronically rich framework, while the methoxy (B1213986) and carboxylate groups offer sites for diverse chemical transformations. The electron-donating nature of the methoxy group and the electron-withdrawing character of the carboxylate group influence the reactivity of the aromatic ring, allowing for regioselective reactions.
A notable application of its parent acid, 4-methoxynaphthalene-1-carboxylic acid, is in the preparation of α-aryl/pyridinyl ethanolamines. mdpi.comnih.govfishersci.cathermofisher.com These complex molecules are of interest in medicinal chemistry, for example, as selective β3 adrenergic receptor agonists. mdpi.comnih.govfishersci.cathermofisher.com In these syntheses, the carboxylic acid moiety is typically converted into other functional groups, such as amides or ketones, demonstrating its role as a reactive handle for building more complex molecular architectures. nih.gov The naphthalene unit serves as a key structural motif in a variety of biologically active compounds and functional organic materials, making derivatives like this compound fundamental starting materials. ijpsjournal.comresearchgate.net
| Precursor Compound | Synthetic Target | Application Area |
| 4-Methoxynaphthalene-1-carboxylic acid | α-Aryl/pyridinyl ethanolamines | Medicinal Chemistry |
| 6-Methoxynaphthalene-2-carboxylic acid | N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides | Cancer Research (MDR reversal) nih.gov |
| General Naphthalene Derivatives | Phthalic Anhydride, Azo Dyes, Surfactants | Industrial Chemistry nbinno.com |
Integration in Catalyst Design and Development
The rigid structure and functional groups of naphthalene carboxylates allow for their integration into advanced catalytic systems. A significant area of application is in the design of Metal-Organic Frameworks (MOFs). In MOFs, metal ions or clusters are connected by organic molecules, known as linkers, to form porous, crystalline materials with high surface areas. Naphthalene dicarboxylates are frequently employed as linkers due to their rigidity and ability to form stable, extended networks.
These MOFs can be designed to have specific pore sizes and chemical environments, making them highly effective as catalysts for various organic reactions. The functionalization of the naphthalene linker, for instance with a methoxy group, can modulate the electronic properties and steric environment of the catalytic sites within the MOF, influencing its activity and selectivity. While direct use of this compound as a linker is less common than dicarboxylates, its structure serves as a model for monofunctionalized linkers that can act as terminators or modulators in MOF synthesis, controlling crystal growth and morphology.
Contribution to Functional Materials with Tailored Properties (e.g., Photoredox Catalysts, Photoinitiators)
The photophysical properties inherent to the naphthalene core make its derivatives prime candidates for the development of functional materials that interact with light. The extended π-conjugated system allows for the absorption and emission of UV-visible light, a property that can be finely tuned by substituents like the methoxy and carboxylate groups.
Photoredox Catalysts: Naphthalene-based structures are being explored as organic photoredox catalysts. These catalysts can absorb light and engage in single-electron transfer (SET) processes to initiate chemical reactions. Naphthalene diimides (NDIs), for example, are a well-studied class of electron-deficient aromatics that can act as potent photo-oxidants upon excitation. The introduction of electron-donating groups, such as methoxy substituents, can modify the redox potentials and absorption spectra of these systems, potentially shifting their activity into the visible light spectrum.
Photoinitiators: In polymer chemistry, photoinitiators are compounds that absorb light and generate reactive species (radicals or cations) to initiate polymerization. Naphthalene derivatives have emerged as highly efficient photoinitiators, particularly for free-radical polymerization. Research has shown that naphthalene-based oxime esters are effective Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to produce radicals.
Studies on a series of naphthalene-based oxime esters have demonstrated that the substitution pattern on the naphthalene ring significantly impacts performance. For instance, the presence of a methoxy group and the position of substitution on the naphthalene ring can enhance light absorption characteristics. A naphthalene-based oxime ester containing a 1-naphthalene with an o-methoxy substituent showed a red-shifted absorption and high final monomer conversion efficiency under both UV and 405 nm LED lamp irradiation, highlighting the importance of the methoxy-naphthalene scaffold in designing efficient photoinitiators.
| Naphthalene-based Photoinitiator | Light Source | Monomer Conversion Efficiency (%) |
| NA-3 (contains 1-naphthalene with o-methoxy) | UV Lamp | 46% |
| NA-3 (contains 1-naphthalene with o-methoxy) | 405 nm LED | 41% |
Data sourced from studies on trimethylolpropane triacrylate (TMPTA) monomer polymerization.
The carboxylate group in this compound could serve as an attachment point to incorporate this chromophore into larger molecular systems or polymer backbones, creating materials with built-in photoinitiation capabilities.
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The aromatic surface of the naphthalene ring, combined with the hydrogen bond-accepting capabilities of the methoxy and carboxylate groups, makes this compound a compelling building block for designing host-guest systems and molecular sensors.
The planar and electron-rich naphthalene core can participate in π-π stacking interactions, a key driving force in the assembly of supramolecular structures. Furthermore, the carboxylate group is an excellent hydrogen bond acceptor, while the methoxy group can also participate in weaker hydrogen bonding. These interactions are fundamental to molecular recognition, where a host molecule selectively binds to a specific guest molecule.
Naphthalene-based fluorescent probes are a prominent example of this application. These sensors are designed to exhibit a change in their fluorescence properties upon binding with a specific ion or molecule. The binding event, driven by non-covalent interactions, alters the electronic structure of the naphthalene fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. For instance, naphthalene-based Schiff base sensors have been developed for the highly selective and sensitive detection of metal ions like Zn²⁺. tandfonline.com The inherent fluorescence of the methoxynaphthalene unit makes this compound a promising platform for the rational design of new fluorescent probes for targeted molecular recognition. mdpi.comrsc.org
Applications in Dyestuff Chemistry and Pigment Synthesis
Naphthalene derivatives have been historically significant in the synthesis of dyes and pigments. The extended aromatic system is a classic chromophore (the part of a molecule responsible for its color). The color of these dyes can be modified by the introduction of various functional groups, known as auxochromes, which alter the electronic properties of the chromophore.
The carboxylate (–COO⁻) and methoxy (–OCH₃) groups on this compound can both function as auxochromes. These groups can intensify and shift the color of a dye. The carboxylate group, in particular, often improves the water solubility of the dye and enhances its ability to bind to fibers like wool and silk, which contain cationic sites. nbinno.com
A major class of dyes derived from naphthalene precursors are azo dyes, which are characterized by the –N=N– linkage connecting two aromatic rings. The synthesis of these dyes typically involves the reaction of a diazonium salt with an activated aromatic coupling component. Naphthol derivatives are common coupling agents in this process. researchgate.netcuhk.edu.hk this compound, or its derivatives, could potentially be used as or modified to become a coupling component, leading to the formation of novel azo dyes with specific colors and fastness properties. icrc.ac.ir
Future Research Trajectories and Unresolved Challenges
Advancements in Sustainable and Efficient Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of 4-methoxynaphthalene-1-carboxylate is a paramount challenge. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should pivot towards green chemistry principles.
A promising avenue is the direct carboxylation of 1-methoxynaphthalene (B125815) using carbon dioxide (CO2) as a renewable C1 feedstock. While the carboxylation of naphthalene (B1677914) and its derivatives has been explored, specific high-yield methods for the 4-methoxy substituted variant are not well-documented. Research into novel catalytic systems, such as those based on abundant transition metals or even metal-free organocatalysts, could facilitate this transformation under milder conditions. Photocatalytic and electrochemical methods, which can utilize light or electrical energy to drive the carboxylation with CO2, represent cutting-edge approaches that could significantly enhance the sustainability of the synthesis.
Table 1: Potential Sustainable Synthetic Routes for this compound
| Synthetic Approach | Potential Catalyst/Method | Key Advantages | Research Gap |
| Direct Catalytic Carboxylation | Transition Metal Complexes (e.g., Cu, Pd) | Atom economy, use of CO2 | Catalyst development for high regioselectivity and yield for the 4-methoxy substrate. |
| Photocatalytic Carboxylation | Semiconductor photocatalysts (e.g., TiO2), Organic dyes | Use of light energy, mild conditions | Optimization of reaction conditions and catalyst design for efficient conversion of 1-methoxynaphthalene. |
| Electrochemical Synthesis | Redox mediators | Avoidance of chemical oxidants/reductants, high selectivity | Development of specific electrode materials and reaction conditions for the target molecule. |
| Organocatalysis | Simple organic molecules (e.g., pyrazoles) | Metal-free, lower toxicity | Discovery of organocatalysts effective for the carboxylation of electron-rich naphthalenes. |
Deeper Mechanistic Understanding of Complex Transformations
A thorough mechanistic understanding of the reactions involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The electronic influence of the methoxy (B1213986) and carboxylate groups on the naphthalene ring governs its reactivity, but detailed studies are lacking.
Future investigations should focus on elucidating the reaction pathways of key transformations. For instance, in the carboxylation of 1-methoxynaphthalene, understanding the factors that control the regioselectivity (i.e., addition at the 1-position versus other positions) is critical. Computational studies, such as Density Functional Theory (DFT), can be employed to model reaction intermediates and transition states, providing insights into the reaction kinetics and thermodynamics. Experimental techniques, including kinetic analysis and isotopic labeling studies, can then be used to validate these computational models. A study on a Schiff base derived from the related 4-methoxynaphthalene-1-carbaldehyde has demonstrated the power of combining experimental data with DFT calculations to understand molecular structure and reactivity, a methodology that could be applied to the carboxylate. researchgate.net
Discovery of Novel Non-Biological Applications
While its role as a precursor for pharmaceuticals is established, the potential of this compound in non-biological applications, particularly in materials science, is an open field of inquiry. The rigid naphthalene core and the functional methoxy and carboxylate groups suggest that this molecule could serve as a valuable building block for functional materials.
Future research could explore the incorporation of this compound into polymers to enhance their thermal stability, optical properties, or gas permeability. The aromatic structure could impart desirable fluorescence properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe. Furthermore, its derivatives could be investigated as ligands for the formation of metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis. The investigation of a Schiff base derivative for its anti-corrosion properties showcases a potential direction for non-biological applications of related structures. researchgate.net
Synergistic Development through Integrated Experimental and Computational Methodologies
The synergy between experimental synthesis and computational modeling is a powerful paradigm for accelerating the discovery and optimization of new chemical entities and materials. For this compound, an integrated approach can provide a deeper understanding of its properties and reactivity, guiding experimental efforts and reducing trial-and-error.
Future research should embrace this synergy. For example, computational screening of potential catalysts for sustainable synthesis routes can narrow down the most promising candidates for experimental validation. DFT calculations can predict the electronic and optical properties of polymers or MOFs incorporating the this compound moiety, guiding the design of materials with specific functionalities. A recent study on a biphenyl (B1667301) carboxylic acid derivative successfully used DFT and Hirshfeld surface analysis to complement experimental X-ray crystallography data, providing a comprehensive understanding of the molecule's structure and intermolecular interactions. This type of integrated analysis is essential for rationally designing new materials based on this compound.
Table 2: Integrated Methodologies for Future Research
| Research Area | Experimental Technique | Computational Method | Desired Outcome |
| Sustainable Synthesis | High-throughput screening of catalysts | DFT modeling of reaction pathways | Identification of optimal catalysts and reaction conditions. |
| Mechanistic Studies | Kinetic analysis, Isotopic labeling | Transition state theory, Molecular dynamics | Detailed understanding of reaction mechanisms and selectivity. |
| Materials Discovery | Polymer synthesis, MOF fabrication | Quantum chemical calculations of material properties | Rational design of functional materials with desired characteristics. |
| Property Analysis | Spectroscopy (NMR, UV-Vis, Fluorescence) | Time-dependent DFT (TD-DFT) | Correlation of molecular structure with experimental properties. |
Q & A
Q. What computational tools predict the compound’s metabolic fate and potential drug interactions?
- Methodology : Use in silico platforms (e.g., ADMET Predictor™ or SwissADME) to simulate Phase I/II metabolism. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH). Key metabolites (e.g., hydroxylated or demethylated derivatives) are identified via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
